molecular formula C12H21NO4 B2953814 2-(1-(tert-Butoxycarbonyl)-3-methylpyrrolidin-3-yl)acetic acid CAS No. 1422344-11-3

2-(1-(tert-Butoxycarbonyl)-3-methylpyrrolidin-3-yl)acetic acid

Cat. No. B2953814
CAS RN: 1422344-11-3
M. Wt: 243.303
InChI Key: APNKNUXIJKUGHR-UHFFFAOYSA-N
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Description

The compound “2-(1-(tert-Butoxycarbonyl)-3-methylpyrrolidin-3-yl)acetic acid” is a complex organic molecule. The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The synthesis of this compound could involve several steps including esterification, hydrogenizing amination, Dieckmann condensation, decarboxylation, Wittig reaction, and hydrogenation . The optimal reaction conditions for the Wittig reaction are a molar ratio of 1-benzylpiperidin-3-one to ethyl-2-(diethoxyphosphoryl) acetate of 1:1.2, a reaction temperature of 0℃, and a reaction time of 8 hours .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of the tert-butoxycarbonyl group and the pyrrolidin-3-yl group. The exact structure would need to be determined through techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the removal or addition of the Boc group. The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Scientific Research Applications

Organic Synthesis and Modification

  • Quantitative Cleavage of the tert-Butyloxycarbonyl Group : The tert-butyloxycarbonyl group, a common protective group in organic synthesis, can be quantitatively cleaved from N-blocked amino acids and peptides. This process involves the use of perchloric acid in acetic acid, highlighting a method for the accurate determination of tert-butyloxycarbonyl derivatives in compounds (Ehrlich-Rogozinski, 1974).
  • Synthesis of Aldehyde Building Blocks : The compound has been utilized in the synthesis of aldehyde building blocks protected as acid-labile N-Boc N,O-acetals. This is crucial for the solid-phase synthesis of novel peptide isosteres, showcasing its versatility in generating compounds for further chemical reactions (Groth & Meldal, 2001).

Peptide Modification and Synthesis

  • Large-Scale Preparation from L-Aspartic Acid : A method for the large-scale preparation of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid has been developed. This process includes steps like methylation, reduction, protection with di-tert-butyl dicarbonate, and mesylation, culminating in the synthesis of the target compound with high yield (Yoshida et al., 1996).
  • Facile Synthesis of Chelating Agents : It serves as a precursor in the synthesis of chelating agents like 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane. This compound is significant for labeling with lanthanide ions, improving the targeting specificity and pharmacokinetics of contrast media used in molecular imaging (Li, Winnard, & Bhujwalla, 2009).

Chemical Reaction Building Block

  • Synthesis of Amino Acid-Based Polyacetylenes : The compound has been used in the synthesis and polymerization of novel amino acid-derived acetylene monomers, leading to the creation of polymers with potential applications in various fields, including materials science (Gao, Sanda, & Masuda, 2003).

properties

IUPAC Name

2-[3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-6-5-12(4,8-13)7-9(14)15/h5-8H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APNKNUXIJKUGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C(=O)OC(C)(C)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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